molecular formula C14H11NO3 B11870726 7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 61947-56-6

7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11870726
CAS No.: 61947-56-6
M. Wt: 241.24 g/mol
InChI Key: VZGFFTBHVLIOKZ-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its unique structure, which includes a methoxymethyl group attached to the benzopyrano[2,3-b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with diethyl 2,4,6-trioxoheptanedicarboxylate in the presence of ammonium acetate . This reaction forms the benzopyrano[2,3-b]pyridine system, which can then be further functionalized to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyrano[2,3-b]pyridine derivatives and can lead to different pharmacological profiles and applications.

Biological Activity

7-(Methoxymethyl)-5H- benzopyrano[2,3-b]pyridin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The compound's molecular formula is C14H10N2O3C_{14}H_{10}N_{2}O_{3} with a molecular weight of approximately 254.241 g/mol. Its structure features a benzopyrano-pyridine framework, which is known to exhibit various biological activities.

Biological Activity Overview

Research indicates that compounds within the benzopyrano-pyridine class demonstrate significant anticancer properties, acting through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity

A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating that modifications in their structure can enhance their potency against resistant cancer cells. For instance, a related compound showed lethal concentrations (LC50) significantly lower than conventional drugs used in treatment, indicating a promising therapeutic index for further development .

The proposed mechanism of action for 7-(Methoxymethyl)-5H- benzopyrano[2,3-b]pyridin-5-one includes:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptosis : Triggering apoptotic pathways leading to cell death.
  • Radiosensitization : Enhancing the effects of radiation therapy when combined with other treatments.

Case Studies

  • Neuroblastoma and Glioblastoma Models : In vitro studies have shown that related compounds exhibit significant cytotoxicity against neuroblastoma and glioblastoma cell lines. For instance, a compound structurally similar to 7-(Methoxymethyl)-5H- benzopyrano[2,3-b]pyridin-5-one demonstrated an LC50 value of 18.9 nM in neuroblastoma cells, which is substantially lower than many current therapies .
  • Combination Therapy : Research indicates that combining this class of compounds with radiotherapy can enhance tumor cell death. In one study, the combination resulted in a more than 8-fold increase in effectiveness compared to radiation alone .

Data Tables

Activity Cell Line LC50 (nM) Mechanism
CytotoxicityNeuroblastoma18.9Apoptosis and G2/M arrest
CytotoxicityGlioblastoma200Apoptosis and G2/M arrest
Combination TherapyVarious<0.5% survivalEnhanced radiosensitivity

Properties

CAS No.

61947-56-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

7-(methoxymethyl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-17-8-9-4-5-12-11(7-9)13(16)10-3-2-6-15-14(10)18-12/h2-7H,8H2,1H3

InChI Key

VZGFFTBHVLIOKZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3

Origin of Product

United States

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